Arbidol Hydrochloride
Vue d'ensemble
Description
Arbidol Hydrochloride, also known as Umifenovir, is an antiviral medication used for the treatment of influenza and COVID infections primarily in Russia and China . It is not approved by the U.S. Food and Drug Administration (FDA) for the treatment or prevention of influenza . The drug is manufactured by Pharmstandard .
Synthesis Analysis
The synthetic method of Arbidol Hydrochloride takes p-benzoquinone and 3-aminocrotonic acid ethyl ester as starting materials, and undergoes Netzescu reaction, O-acylation, N-alkylation, bromination, benzene Thiophenol reaction, Mannich amine methylation reaction, and acidification with hydrochloric acid to obtain the final product .
Molecular Structure Analysis
Arbidol Hydrochloride features an indole core, functionalized at all but one position with different substituents . The molecular groups of Arbidol Hydrochloride - hydroxy, amino, and carboxy - can interact to form various hydrogen-bonded synthons . It adopts two types of conformations, namely “open” and “closed”, both of which correspond to local conformational energy minima of the isolated molecule .
Chemical Reactions Analysis
Arbidol Hydrochloride has been shown to improve solubility and release when complexed with β-cyclodextrin in the presence of a third component, poloxamer 188 . Also, a polymorphic transformation of Arbidol Hydrochloride probably occurs in the range of 130–140 °C .
Physical And Chemical Properties Analysis
Arbidol Hydrochloride is a solid compound . Its molecular formula is C22H26BrClN2O3S and its molecular weight is 513.9 g/mol . The crystals of Arbidol Hydrochloride usually appear as needles with a relatively large aspect ratio .
Applications De Recherche Scientifique
Application in Antiviral Treatment
Scientific Field
Pharmacology and Virology
Summary of the Application
Arbidol Hydrochloride (ADL), also known as umifenovir, is a potent broad-spectrum antiviral agent . It is used for prophylaxis as well as the treatment of human pulmonary diseases caused by influenza A and B viruses, hepatitis C, and other human pathogenic respiratory viruses .
Methods of Application or Experimental Procedures
The application of Arbidol Hydrochloride in antiviral treatment involves oral administration of the drug. The specific dosage and duration of treatment depend on the type and severity of the viral infection.
Results or Outcomes
Arbidol has shown substantial antiviral effects in various animal models of infection and has been used effectively in clinical trials for the prevention and treatment of influenza . It has a low rate of generation of resistant strains of influenza with respect to adamantane and neuraminidase inhibitors .
Application in Improving Solubilization and Bioavailability
Scientific Field
Pharmaceutical Chemistry
Summary of the Application
Arbidol Hydrochloride’s solubilization and bioavailability can be improved by the preparation of binary and ternary β-Cyclodextrin complexes with Poloxamer 188 .
Methods of Application or Experimental Procedures
The binary ADL/β-CD and ternary ADL/β-CD with 1% poloxamer 188 complexes were prepared by kneading and a solvent evaporation method .
Results or Outcomes
The solubility (13.1 fold) and release of ADL were markedly improved in kneaded ternary ADL/β-CD with 1% poloxamer 188 . A significant improvement in the bioavailability (2.17 fold) was observed in comparison with pure ADL .
Application in Treatment of Influenza-like Diseases
Scientific Field
Infectious Diseases
Summary of the Application
Arbidol Hydrochloride tablets have been evaluated for the treatment of influenza-like diseases .
Methods of Application or Experimental Procedures
In a multicenter, randomized, controlled, open label study, a total of 412 influenza-like cases were collected. Patients were randomly divided into two groups. The experimental group were administered Arbidol Hydrochloride tablets for five days .
Results or Outcomes
There was no significant difference between the patients with influenza-like cases treated with Arbidol Hydrochloride tablets and those treated with oseltamivir phosphate capsules . The patients treated with Arbidol Hydrochloride tablets had fewer adverse reactions, and thus, the tablets were safe to use .
Application in Inhibiting SARS-CoV-2
Scientific Field
Virology and Infectious Diseases
Summary of the Application
Arbidol, an anti-influenza drug, has been found to be an efficient inhibitor of SARS-CoV-2 in vitro .
Methods of Application or Experimental Procedures
The efficacy of Arbidol against SARS-CoV-2 was tested in vitro. The specific experimental procedures are not detailed in the source.
Results or Outcomes
Arbidol has been used in a clinical trial against COVID-19 and has been recently added to the Guidelines for the Diagnosis and Treatment of COVID-19 in China . A recent retrospective study suggested that Arbidol treatment showed a tendency to improve the discharging rate and decrease the mortality rate of COVID-19 patients .
Application in Treatment of Verruca Plantaris
Scientific Field
Dermatology
Summary of the Application
Arbidol has been found to be an effective and safe way to treat verruca plantaris .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source.
Results or Outcomes
Topical administration of Arbidol was found to be more acceptable to patients .
Application in Improving Bioavailability
Summary of the Application
The solubilization and bioavailability of Arbidol Hydrochloride can be remarkably increased by Arbidol/β-CD complexation in the presence of a third component, poloxamer 188 .
Methods of Application or Experimental Procedures
The binary Arbidol/β-CD and ternary Arbidol/β-CD with 1% poloxamer 188 complexes were prepared by kneading and a solvent evaporation method .
Results or Outcomes
A significant improvement in the bioavailability (2.17 fold) was observed in comparison with pure Arbidol .
Application in Treatment of Hepatitis C
Scientific Field
Hepatology and Virology
Summary of the Application
Arbidol Hydrochloride, also known as umifenovir, is used for the treatment of diseases caused by hepatitis C .
Results or Outcomes
The outcomes of the treatment of hepatitis C with Arbidol Hydrochloride are not detailed in the source.
Application in Treatment of Other Human Pathogenic Respiratory Viruses
Scientific Field
Pulmonology and Virology
Summary of the Application
Arbidol Hydrochloride is used for the treatment of human pulmonary diseases caused by other human pathogenic respiratory viruses .
Results or Outcomes
The outcomes of the treatment of other human pathogenic respiratory viruses with Arbidol Hydrochloride are not detailed in the source.
Application in Treatment of Broad-Spectrum Antiviral
Summary of the Application
Safety And Hazards
Arbidol Hydrochloride should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3S.ClH/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;/h6-11,26H,5,12-13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZHXQXQJGCSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arbidol Hydrochloride | |
CAS RN |
131707-23-8 | |
Record name | Arbidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131707-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arbidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-methyl-2-((phenylthio)methyl)-3-carbethoxy-4-((dimethylamino)methyl)-5-hydroxy-6-bromindole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UMIFENOVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CXV4OU367 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.